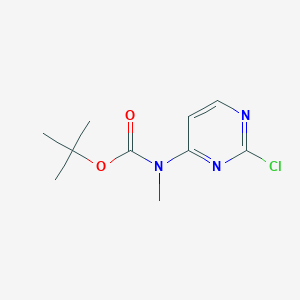

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-chloropyrimidin-4-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)7-5-6-12-8(11)13-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTAQUJSTLQNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate involves the reaction of 2-chloropyrimidine with tert-butyl chloroformate and methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are the substituted pyrimidine derivatives.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate is used in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Differences :

- The methyl group on the carbamate in the target compound reduces nucleophilic susceptibility compared to non-methylated analogs like CAS 849751-48-0 .

Functional Group Variants: Heterocyclic Carbamates

Compounds with alternative heterocycles or substituted carbamates exhibit distinct reactivities:

Biological Activity

Tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate is a chemical compound with significant biological activity, making it a subject of interest in pharmaceutical research. Its molecular formula is C₉H₁₂ClN₃O, and it features a tert-butyl group, a chlorinated pyrimidine ring, and a carbamate functional group. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

- Molecular Weight : 243.69 g/mol

- Appearance : Colorless to yellow solid

- Functional Groups : Tert-butyl, chloropyrimidine, carbamate

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Properties : Preliminary studies suggest that it may have anticonvulsant effects, potentially modulating neurotransmitter systems involved in seizure activity.

- Enzyme Inhibition : It has been identified as an enzyme inhibitor, which can be utilized in the development of drugs targeting specific pathways in various diseases.

- Interaction with Biological Pathways : The chlorinated pyrimidine structure influences its ability to modulate enzyme interactions and receptor binding, thereby affecting biological pathways related to cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have assessed the biological activity of this compound:

- In Vitro Studies : Investigations have shown that this compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .

- Cell Viability Tests : In astrocyte cell cultures treated with amyloid beta peptide (Aβ), the compound improved cell viability significantly compared to controls, suggesting protective effects against neurotoxic agents .

Comparative Analysis

A comparison with similar compounds illustrates the unique properties of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-butyl (4-chloropyridin-2-yl)carbamate | Pyridine ring instead of pyrimidine | Different biological activity profiles |

| 2-Chloro-N-(tert-butoxycarbonyl)pyridine | Contains a different protecting group | Potentially more stable under certain conditions |

| 2-Methylpyrimidin-4-carboxylic acid | Lacks the carbamate functionality | May have different solubility and reactivity |

This table highlights how structural variations can influence biological activities and interactions.

Applications in Drug Discovery

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its potential use in treating neurodegenerative diseases and as an enzyme inhibitor positions it as a valuable candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for tert-butyl (2-chloropyrimidin-4-yl)(methyl)carbamate to ensure laboratory safety?

- Methodological Answer :

- Hazard Identification : Classified as causing acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) based on structurally similar carbamates .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for handling solids or solutions to minimize inhalation risks .

- Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid contact with strong acids/bases or oxidizing agents .

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodological Answer :

- NMR Characterization : Key H NMR signals include a singlet for the tert-butyl group (~1.36 ppm, 9H) and aromatic protons (e.g., δ 8.22 ppm for pyrimidine protons). Compare with published spectra of analogous compounds (e.g., tert-butyl (2-chloro-5-iodopyrimidin-4-yl) derivatives) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected [M+H] for CHClNO: 256.08).

Q. What are common synthetic routes to prepare this compound?

- Methodological Answer :

- Stepwise Functionalization :

Start with 2,4-dichloropyrimidine.

Introduce methylamine at the 4-position via nucleophilic substitution.

Protect the amine with tert-butyl carbamate (Boc) using Boc-anhydride under basic conditions .

- Key Reagents : BocO, DMAP, DCM (dichloromethane). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc).

Advanced Research Questions

Q. How does the position of the chlorine atom on the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Regioselectivity : The 2-chloro group activates the 4-position for nucleophilic substitution. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(dba)) with BINAP ligands to couple aryl boronic acids at the 4-position .

- Data Table :

| Catalyst System | Reaction Yield | Reference |

|---|---|---|

| Pd(dba)/BINAP | 72–85% | |

| Pd(PPh) | 50–60% |

Q. What strategies resolve ambiguities in crystallographic data for tert-butyl carbamate derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELX programs (e.g., SHELXL) for structure refinement. Address disorder in the tert-butyl group by applying restraints to bond lengths and angles .

- Validation : Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding patterns (e.g., N–H···O interactions between carbamate groups) .

Q. How can researchers mitigate byproduct formation during Boc protection of methylamino-pyrimidine intermediates?

- Methodological Answer :

- Optimization Steps :

- Use anhydrous DCM and BocO in stoichiometric excess (1.2 eq).

- Add DMAP (4-dimethylaminopyridine) to accelerate reaction rates and reduce hydrolysis .

- Byproduct Analysis : Monitor for dechlorination byproducts via LC-MS. If detected, lower reaction temperature (0–5°C) and shorten reaction time .

Data Contradictions and Resolution

Q. Discrepancies in reported hazard classifications for tert-butyl carbamates: How should researchers proceed?

- Analysis : Some SDS classify similar compounds as non-hazardous (e.g., tert-butyl (4-chlorophenethyl)carbamate ), while others note acute toxicity .

- Recommendation : Assume a precautionary approach. Conduct a full hazard assessment (e.g., Ames test for mutagenicity) and adhere to GHS guidelines for labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.